Esterification Kinetics: Monocyclohexyl Adipate Formation Rate vs. Formate and Caproate Analogs
The forward rate constant (k+1) for the esterification of adipic acid to its monocyclohexyl ester is 4.85 × 10⁻⁶ s⁻¹M⁻¹ at 150°C. This is an order of magnitude slower than the formation of cyclohexyl formate (k+ = 3.8 × 10⁻⁵ s⁻¹M⁻¹) but comparable to cyclohexyl caproate formation (k+ = 4.85 × 10⁻⁶ s⁻¹M⁻¹), as determined in a nonpolar o-dichlorobenzene medium [1]. This quantifies its relative reactivity within the mixture of carboxylic acids in oxidized cyclohexane.
| Evidence Dimension | Forward esterification rate constant (k+1) at 150°C |
|---|---|
| Target Compound Data | k+1 = 4.85 × 10⁻⁶ s⁻¹M⁻¹ |
| Comparator Or Baseline | Cyclohexyl formate: k+ = 3.8 × 10⁻⁵ s⁻¹M⁻¹; Cyclohexyl caproate: k+ = 4.85 × 10⁻⁶ s⁻¹M⁻¹ |
| Quantified Difference | ~7.8-fold slower formation than cyclohexyl formate; comparable to cyclohexyl caproate |
| Conditions | Nonpolar medium (o-dichlorobenzene) at 150°C, acid-catalyst-free system [1] |
Why This Matters
This data is essential for chemical engineers modeling reactor kinetics in cyclohexane oxidation processes, where the specific formation rate of this monoester intermediate directly impacts adipic acid yield optimization.
- [1] Kotel'Nikova, T. S., Revkov, O. A., Voronina, S. G., & Perkel, A. L. (2009). Assessment of Formation Channels of Cyclohexyl Mono- and Dicarboxylates in Oxidation of Cyclohexane. Russian Journal of Applied Chemistry, 82(2), 287–294. View Source
